4-Defluoro-4-(p-fluorophenyl)aprepitant
Description
Properties
Molecular Formula |
C₂₉H₂₅F₇N₄O₃ |
|---|---|
Molecular Weight |
610.52 |
Synonyms |
3-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Pathways for 4 Defluoro 4 P Fluorophenyl Aprepitant
Retrosynthetic Analysis of the 4-Defluoro-4-(p-fluorophenyl)aprepitant Scaffold
A retrosynthetic analysis of 4-Defluoro-4-(p-fluorophenyl)aprepitant breaks the molecule down into simpler, commercially available starting materials. The primary disconnections are made at the key bonds forming the core structure, which it shares with aprepitant (B1667566). The core of the molecule is a trisubstituted morpholine (B109124) ring.
The main retrosynthetic steps are:
Disconnecting the Triazolone Side Chain: The C-N bond between the morpholine nitrogen and the methylene (B1212753) bridge of the triazolone ring is the first logical disconnection. This reveals the functionalized morpholine core and a suitable triazolone precursor, such as 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one.
Cleaving the Acetal (B89532) Linkage: The second major disconnection is at the C-O bond of the acetal on the morpholine ring. This separates the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, from the morpholine scaffold. This step is crucial as it isolates one of the three stereocenters. researchgate.net
Breaking Down the Morpholine Ring: The morpholine ring itself can be retrosynthetically disassembled. A key disconnection is at the C3-C2 bond and the C-N bond, leading back to a precursor like N-benzyl ethanolamine (B43304) and a glyoxylic acid derivative. researchgate.net The distinguishing feature of this impurity, the 4'-fluoro-[1,1'-biphenyl]-4-yl group, would be introduced at this stage, originating from a biphenyl (B1667301) aldehyde or a related precursor, rather than the 4-fluorobenzaldehyde (B137897) used for aprepitant itself.
This analysis points to three key building blocks:
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
A 4'-fluoro-[1,1'-biphenyl]-4-yl containing precursor (e.g., an aldehyde or glycine (B1666218) derivative)
A triazolone heterocycle
| Key Retrosynthetic Disconnections | Resulting Precursors |
| Morpholine N-CH₂-Triazolone Bond | Functionalized Morpholine Core & 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one |
| C2 Acetal Ether Bond | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol & C3-substituted Morpholinone |
| Morpholine Ring C-N and C-C Bonds | 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde & N-substituted ethanolamine |
Novel Synthetic Routes and Strategic Reactions Employed in its Formation
While there are no synthetic routes designed to intentionally produce 4-Defluoro-4-(p-fluorophenyl)aprepitant, its formation can be understood by examining the novel synthetic strategies developed for aprepitant. These advanced syntheses prioritize efficiency and stereocontrol, but can inadvertently lead to impurities if starting materials or conditions are not strictly controlled.
A highly efficient, streamlined synthesis for aprepitant involves a Lewis acid-catalyzed trans acetalization reaction. researchgate.net This key step couples the chiral alcohol with a trichloroacetimidate-activated morpholinone intermediate. Another advanced approach is a one-pot Grignard addition followed by a highly stereoselective hydrogenation to form a key morpholin-2-one (B1368128) intermediate. researchgate.net
The formation of 4-Defluoro-4-(p-fluorophenyl)aprepitant would occur if the synthesis started not with a 4-fluorophenyl derivative, but with a 4'-fluoro-[1,1'-biphenyl]-4-yl derivative. More likely, it forms as a by-product if the 4-fluorophenyl starting material contains impurities or if unintended side-reactions, such as a palladium-catalyzed cross-coupling, occur between precursor molecules, leading to the formation of the biphenyl moiety.
A patented process for aprepitant involves the condensation of a morpholine hydrochloride salt with 2-(2-chloro-1-iminoethyl)hydrazinecarboxylic acid methyl ester, followed by an in-situ cyclization to form the triazolone ring. google.com The introduction of the biphenyl impurity would have to occur before this final coupling step, during the synthesis of the complex morpholine intermediate.
Investigation of By-product Formation During Aprepitant Synthesis Leading to 4-Defluoro-4-(p-fluorophenyl)aprepitant
4-Defluoro-4-(p-fluorophenyl)aprepitant is officially recognized as "Aprepitant impurity C" in the European Pharmacopoeia, confirming its status as a known process-related by-product. nih.gov Its formation is intrinsically linked to the synthesis of the 3-(4-fluorophenyl)morpholine (B2824144) core of the parent drug.
The structure of the impurity, featuring a 4'-fluoro-[1,1'-biphenyl]-4-yl group instead of the expected 4-fluorophenyl group, suggests a side-reaction involving phenyl group coupling. This could arise from several scenarios:
Contaminated Starting Materials: The 4-fluorobenzaldehyde or a subsequent intermediate used in the synthesis may be contaminated with its biphenyl analogue.
Unintended Cross-Coupling Reactions: During steps that utilize transition metal catalysts (e.g., palladium for debenzylation), trace amounts of reactants could potentially undergo a Suzuki-type or similar cross-coupling reaction to form the biphenyl structure.
Defluorination and Dimerization: Research into the synthesis of a key aprepitant intermediate noted the formation of a "defluorinated impurity" under hydrogen-starved conditions during a hydrogenation step. researchgate.net While the exact structure of that impurity was not specified as the biphenyl derivative, it highlights that unintended side reactions can occur under non-optimal conditions, potentially leading to dimerization or coupling products.
The critical stage for the formation of this impurity is the creation of the C-C bond that attaches the aryl group to the C3 position of the morpholine ring. Careful control of catalysts, reagents, and reaction conditions is paramount to prevent the undesired coupling that leads to this by-product.
Stereoselective Synthesis Approaches for Chiral Centers in Aprepitant Derivatives and Analogs
Aprepitant and its analogue, 4-Defluoro-4-(p-fluorophenyl)aprepitant, possess a complex stereochemical structure with three chiral centers. phmethods.net The control of this stereochemistry is a central challenge and a major achievement in its synthesis. The approaches used are directly applicable to understanding the stereochemistry of the impurity, which shares the same relative configuration.
Key stereoselective strategies include:
Substrate-Controlled Synthesis: The synthesis often relies on a "stereochemical relay," where the configuration of one stereocenter directs the formation of the next. researchgate.net For instance, an enantiomerically pure oxazinone can be used to establish the correct stereochemistry of the vicinally substituted morpholine acetal. researchgate.net
Catalytic Asymmetric Reactions: The synthesis of the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is achieved via a catalytic asymmetric transfer hydrogenation. researchgate.net This sets the first stereocenter with high enantiomeric excess.
Crystallization-Induced Dynamic Resolution: To obtain enantiopure intermediates, novel resolution processes are employed. In one key step, a mixture of diastereomers is converted into a single desired isomer through a crystallization-induced asymmetric transformation, where the unwanted isomer epimerizes in solution and eventually crystallizes out as the desired form. researchgate.net
The separation of all eight potential stereoisomers of aprepitant has been achieved using chiral liquid chromatography, demonstrating the complexity of the stereochemistry involved. phmethods.netnih.gov These advanced methods ensure that the final product has the correct absolute and relative configuration at all three stereocenters.
| Stereocenter | Method of Control |
| C1 of the ethoxy side-chain | Catalytic Asymmetric Transfer Hydrogenation |
| C2 and C3 of the morpholine ring | Substrate-controlled stereochemical relay; Crystallization-induced dynamic resolution |
Optimization of Synthetic Yields and Purity Profiles Related to Impurity Formation
Minimizing the formation of impurities like 4-Defluoro-4-(p-fluorophenyl)aprepitant is critical for ensuring the quality and safety of the final active pharmaceutical ingredient. Optimization strategies focus on both preventing the formation of by-products and removing them through purification.
Prevention of Impurity Formation:
Reaction Condition Control: As mechanistic studies have shown that impurities can form under "hydrogen-starved" conditions during hydrogenation, strict control over reaction parameters like hydrogen pressure, temperature, and catalyst loading is essential to improve purity. researchgate.net
High-Purity Starting Materials: Ensuring the purity of key starting materials, such as the 4-fluorophenyl precursor, is the first line of defense against process-related impurities.
Purification Strategies:
Recrystallization: A common and effective method for improving the purity of the final product. One patented process describes a purification step where crude aprepitant is dissolved in methanol (B129727), heated, and then precipitated by the addition of water, resulting in a purity of ≥99.5%. google.com
Activated Charcoal Treatment: The use of activated charcoal (darco) is employed to remove colored impurities and other by-products through adsorption before the final crystallization step. google.com
These optimization and purification steps are designed to reduce all related substances, including Impurity C, to levels that meet the stringent requirements of regulatory bodies.
Application of Green Chemistry Principles in Aprepitant and Analog Synthesis
The original synthesis of aprepitant was lengthy and involved hazardous reagents. In a landmark example of industrial green chemistry, Merck developed a redesigned, highly efficient synthesis that won a Presidential Green Chemistry Challenge Award. epa.gov These principles, aimed at making the synthesis of aprepitant more sustainable, also contribute to higher purity and reduced by-product formation.
Key green chemistry improvements include:
Atom Economy: The new synthesis is a convergent, three-step process that assembles the molecule from four fragments of similar complexity, maximizing the incorporation of starting material atoms into the final product. epa.gov
Elimination of Hazardous Reagents: The greener route successfully eliminated the use of highly toxic and hazardous materials from the first-generation synthesis, including sodium cyanide, the pyrophoric dimethyl titanocene, and gaseous ammonia. epa.gov
Waste Reduction: The redesigned process requires only 20% of the raw materials and water used in the original synthesis. This change eliminates approximately 41,000 gallons of waste for every 1,000 pounds of aprepitant produced. epa.gov
Catalysis over Stoichiometric Reagents: Instead of using an expensive, complex chiral acid in stoichiometric amounts to set the stereochemistry, the new synthesis incorporates a chiral alcohol that is itself produced via a catalytic asymmetric reaction, a core principle of green chemistry. epa.gov
This greener pathway not only significantly reduces the environmental impact but also enhances safety and cost-effectiveness, demonstrating that sustainable chemical manufacturing can be aligned with economic and quality objectives. epa.govchemistryforsustainability.org
| Metric | First-Generation Synthesis | Green Synthesis | Improvement |
| Number of Steps | 6 | 3 | 50% Reduction |
| Overall Yield | ~35-40% | ~70-75% | Nearly Doubled |
| Hazardous Reagents | Sodium Cyanide, Dimethyl Titanocene | Eliminated | Enhanced Safety |
| Waste Generated | High (e.g., >41,000 gal/1000 lbs) | Low | >80% Reduction |
Molecular Pharmacology and Receptor Interaction Studies Preclinical and in Vitro Focus
Ligand-Receptor Binding Affinity and Selectivity Profiling to Neurokinin-1 Receptor (Conceptual for Analogs)
The initial characterization of any potential drug candidate, such as an aprepitant (B1667566) analog, involves determining its binding affinity and selectivity for its target receptor. Binding affinity is a measure of the strength of the interaction between the ligand (the drug molecule) and the receptor. It is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. A lower value indicates a higher affinity.
Aprepitant is a non-peptide antagonist that demonstrates very high affinity for the human NK1 receptor. nih.gov In competitive radioligand binding assays, aprepitant has been shown to displace the natural ligand, Substance P (SP), with an IC₅₀ value of approximately 0.1 to 0.12 nM. nih.govresearchgate.net This high affinity is a critical attribute for a potent antagonist. For a conceptual analog like 4-Defluoro-4-(p-fluorophenyl)aprepitant, the goal of chemical modification would be to maintain or even enhance this high-affinity binding to the NK1 receptor.
Equally important is selectivity, which is the degree to which a ligand binds to its target receptor over other receptors. High selectivity is crucial for minimizing off-target effects. Aprepitant is highly selective for the NK1 receptor. nih.gov Its binding affinity for the related neurokinin receptor subtypes, NK2 and NK3, is thousands of times lower. nih.govnih.gov Furthermore, it shows little to no affinity for other receptors targeted by existing antiemetic therapies, such as serotonin (B10506) (5-HT₃), dopamine, and corticosteroid receptors. researchgate.netdrugbank.comresearchgate.net Any therapeutically viable analog of aprepitant would need to exhibit a similar high-selectivity profile.
| Compound | Receptor | Binding Affinity (IC₅₀) | Selectivity vs. NK1 |
| Aprepitant | Human NK1 | 0.1 nM | - |
| Human NK3 | 300 nM | 3000-fold lower affinity | |
| Human NK2 | 4500 nM | 45000-fold lower affinity | |
| Data sourced from radio-ligand binding assays. nih.gov |
Detailed Mechanism of Action at the Neurokinin-1 Receptor (Based on Aprepitant and its Class)
Aprepitant and its class of drugs act as selective antagonists at the NK1 receptor. drugbank.compatsnap.com The primary mechanism involves competitively binding to NK1 receptors, thereby physically blocking the natural ligand, Substance P (SP), from accessing its binding site. patsnap.comjnccn.org SP is a neuropeptide that plays a key role in numerous physiological processes, including the vomiting reflex, pain, and neurogenic inflammation. researchgate.netpatsnap.com
NK1 receptors are G protein-coupled receptors (GPCRs) located in the central and peripheral nervous systems, including in brain regions associated with the emetic reflex. nih.govyoutube.com When SP binds to the NK1 receptor, it triggers a conformational change in the receptor, initiating a downstream signaling cascade. By occupying the receptor binding pocket, aprepitant prevents this SP-induced activation and the subsequent signal transduction. jnccn.org
Crystal structure analysis reveals that the interaction is highly specific. The bis-trifluoromethyl-phenyl group of aprepitant inserts into a hydrophobic subpocket within the receptor, acting as an anchor. nih.gov This binding stabilizes the receptor in an inactive state and prevents the conformational changes necessary for activation, effectively inhibiting both acute and delayed phases of emesis induced by stimuli like chemotherapy. drugbank.com
Receptor-Ligand Kinetics and Dissociation Profiles for Aprepitant Analogs (Conceptual)
Beyond simple binding affinity, the kinetics of the ligand-receptor interaction—specifically the association (on-rate) and dissociation (off-rate) constants—are critical determinants of a drug's pharmacological profile. For aprepitant and its analogs, these kinetics contribute significantly to their duration of action and the nature of their antagonism.
Aprepitant is described as behaving like a pseudo-irreversible or insurmountable antagonist. mdpi.commdpi.com This behavior is attributed to its very slow dissociation kinetics from the NK1 receptor. mdpi.com While the binding is not covalent (and therefore not truly irreversible), the ligand dissociates from the receptor so slowly that the blockade is long-lasting, extending beyond the time the drug is present in high concentrations in the plasma. mdpi.commdpi.com This prolonged receptor occupancy is a desirable trait for drugs requiring a sustained effect.
In addition to slow dissociation, aprepitant is thought to induce conformational changes in the NK1 receptor that interfere with the subsequent binding of Substance P. mdpi.com For the development of novel analogs, achieving a pharmacological profile with a fast on-rate and a slow off-rate is often a key objective, as it can translate to a more durable and potent functional antagonism in vivo.
Functional Antagonism Assays in Recombinant Cell Lines Expressing the Neurokinin-1 Receptor (Conceptual for Analogs)
To assess whether a ligand that binds to a receptor also affects its function, in vitro functional assays are essential. For aprepitant analogs, these assays would typically be performed using recombinant cell lines (e.g., CHO or HEK293 cells) that have been genetically engineered to express high levels of the human NK1 receptor.
These assays measure the ability of the antagonist to inhibit the functional response elicited by an agonist, such as Substance P. Since the NK1 receptor is a Gq-coupled GPCR, its activation by SP leads to an increase in intracellular calcium concentration ([Ca²⁺]i). A common functional assay, therefore, is a calcium flux assay, where cells are loaded with a calcium-sensitive fluorescent dye. When the agonist (SP) is added, a fluorescent signal is generated.
To test an antagonist like an aprepitant analog, the cells would be pre-incubated with varying concentrations of the compound before the addition of SP. The degree to which the analog inhibits the SP-induced calcium signal is a measure of its functional antagonism. The results are used to generate a dose-response curve and calculate an IC₅₀ value, which in this context represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response. Such assays are critical for confirming that high binding affinity translates into potent functional blockade of the receptor.
Structure-Activity Relationship (SAR) Analysis of Aprepitant and its Chemically Modified Derivatives, including the Role of Fluorine
The development of aprepitant involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The aprepitant molecule has several key structural features that are crucial for its high-affinity binding to the NK1 receptor. nih.govmdpi.com
The core structure evolved from earlier non-peptide antagonists. The introduction of a morpholine (B109124) nucleus was found to enhance receptor-binding affinity. mdpi.com Further modifications, such as the inclusion of a 3-oxo-1,2,4-triazol-5-yl moiety, were made to reduce the basicity of a nitrogen atom, a change intended to improve oral bioavailability. wikipedia.org
The fluorinated moieties on aprepitant are critical to its activity. The molecule contains two key fluorinated groups: a 4-fluorophenyl group and a 3,5-bis(trifluoromethyl)phenyl group.
Role of Fluorine: In medicinal chemistry, the substitution of hydrogen with fluorine can significantly alter a molecule's properties. Fluorine is highly electronegative and can act as a hydrogen bond acceptor. nih.gov Its introduction can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. nih.govnih.gov The fluorination of the phenyl ring in aprepitant's precursors was specifically performed to prevent metabolic deactivation. mdpi.com
3,5-bis(trifluoromethyl)phenyl Group: This group is essential for high-affinity binding. X-ray crystallography has shown that it inserts deep into a hydrophobic pocket of the NK1 receptor, formed by helices III, V, and VI. nih.gov The two trifluoromethyl groups make critical contacts that "pinch" a key tryptophan residue (W261⁶.⁴⁸), which is believed to prevent the "toggle switch" movement required for receptor activation. nih.gov
Any chemical modification, such as the conceptual change implied by "4-Defluoro-4-(p-fluorophenyl)aprepitant," would be evaluated based on how it affects these critical interactions. Removing or altering these fluorine atoms would be expected to have a substantial impact on the compound's binding affinity and functional activity.
Comparative Molecular Interactions with Related Neurokinin Receptor Subtypes (NK2, NK3)
The clinical utility of an NK1 receptor antagonist is highly dependent on its selectivity over the other tachykinin receptors, NK2 and NK3. Aprepitant exhibits remarkable selectivity for the NK1 receptor. As shown in the table in section 3.1, its affinity for NK1 is approximately 3000-fold higher than for NK3 and 45,000-fold higher than for NK2. nih.govnih.gov
Computational Chemistry and in Silico Modeling Studies of Aprepitant Analogs
Ligand-Based and Structure-Based Drug Design Methodologies Applied to NK-1 Receptor Antagonists
The development of neurokinin-1 (NK-1) receptor antagonists has been a journey from peptide-based compounds to highly selective, non-peptide molecules like aprepitant (B1667566). nih.gov Initial efforts with peptide antagonists derived from the natural ligand, Substance P (SP), were hampered by poor bioavailability and lack of selectivity. nih.govwikipedia.org The discovery of the first non-peptide antagonists, such as CP-96,345, in the early 1990s marked a significant turning point, shifting the focus to small-molecule drug design. wikipedia.orgnih.gov
Both ligand-based and structure-based drug design methodologies have been instrumental in this evolution. Structure-activity relationship (SAR) studies have been a cornerstone of the development process. For instance, research by Merck on compounds like CP-99,994 led to the creation of L-733,060, which featured a 3,5-bistrifluoromethyl benzylether piperidine (B6355638) group. wikipedia.org Further modifications, aimed at improving oral bioavailability by reducing the basicity of the piperidine nitrogen, resulted in the introduction of a 3-oxo-1,2,4-triazol-5-yl moiety, a key feature of aprepitant. wikipedia.org The molecular structure of aprepitant consists of a morpholine (B109124) core with three critical "arms": a p-fluorophenyl group, a 3,5-bis-trifluoromethylphenyl group at an ether linker, and a triazolinone moiety at a methylene (B1212753) linker. nih.gov Extensive SAR studies have confirmed that the distance and relative positioning of the two aromatic rings are crucial for high-affinity binding to the NK-1 receptor. nih.gov
Pharmacophore modeling, a ligand-based approach, has also been employed to understand the key chemical features required for NK-1 antagonism. These models identify essential elements like hydrophobic groups, hydrogen bond acceptors, and donors that are necessary for ligand binding. nih.govresearchgate.net For example, one pharmacophore model for NK-1 antagonists describes seven elements: three hydrophobic groups (two of which are aromatic), three hydrogen bond acceptors, and one hydrogen bond donor. researchgate.net Such models are invaluable for designing new analogs and for virtual screening campaigns. nih.gov The availability of the crystal structure of the human NK-1 receptor (e.g., PDB ID: 6HLO) has greatly facilitated structure-based drug design, allowing for detailed molecular docking and dynamics simulations to refine and rationalize ligand binding. nih.gov
Molecular Docking Simulations with Neurokinin-1 Receptor Protein Structures for Aprepitant-like Compounds
Molecular docking simulations are a powerful tool for predicting the binding conformation and affinity of ligands to their target receptors. For aprepitant and its analogs, docking studies using the crystal structure of the human NK-1 receptor have provided critical insights into their binding mode. nih.gov These simulations place the ligand within the receptor's binding pocket and score the interaction based on factors like hydrophobic contacts and hydrogen bonding. nih.gov
Studies have shown that aprepitant fits into a hydrophobic pocket within the NK-1 receptor, forming several key interactions. nih.gov Docking simulations of aprepitant revealed a docking score of -15.5 kcal/mol and identified specific hydrogen bonds with residues Gln165, Trp184, and Glu193, as well as a pi-pi stacking interaction with His197. nih.gov These interactions are considered essential for the antagonistic activity. nih.gov Crystal structures confirm that aprepitant's binding involves approximately 15 residues in total. nih.gov The high selectivity of aprepitant for the NK-1 receptor over NK-2 and NK-3 receptors is attributed to interactions with non-conserved residues within the binding pocket, such as F264(6.51), E193(5.35), and I204(5.46). nih.gov
Docking studies have also been used prospectively to guide the design of new aprepitant analogs. In one study, carbohydrate-based analogs of aprepitant were designed and synthesized, with docking simulations supporting the rationale for the new derivatives. frontiersin.org Similarly, docking was used to model the binding of aprepitant conjugates, where linkers and chelating moieties were attached to the triazolinone ring, providing insight into how these modifications affect receptor affinity. nih.gov
| Interacting Residue | Interaction Type | Reference |
|---|---|---|
| Gln165 | Hydrogen Bond | nih.gov |
| Trp184 | Hydrogen Bond | nih.gov |
| Glu193 | Hydrogen Bond / Non-conserved | nih.govnih.gov |
| His197 | Pi-Pi Stacking | nih.gov |
| F264 (6.51) | Key for Selectivity / Non-conserved | nih.gov |
| I204 (5.46) | Hydrophobic / Non-conserved | nih.gov |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the receptor over time. MD simulations have been applied to the NK-1 receptor system to understand the stability of ligand-receptor complexes and to refine binding modes. nih.govacs.org
In one study, 100-nanosecond MD simulations were performed on docked ligands, including aprepitant, to assess the stability of their interactions. nih.gov The analysis of root mean square deviation (RMSD) confirmed the stability of the protein-ligand complexes. nih.gov Furthermore, these simulations elucidated the detailed interactions, such as pi-pi stacking, pi-cation interactions, hydrogen bonds, and water bridges, that contribute to binding. nih.gov Binding free energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can also be derived from MD trajectories to provide a more quantitative estimate of binding affinity. nih.gov
Combining experimental techniques like NMR spectroscopy with computational methods has provided even deeper insights. Such studies on aprepitant bound to NK-1R revealed that the ligand is not static but occupies multiple substates within the binding site, exchanging between them on a millisecond timescale. nih.gov This dynamic behavior highlights the complexity of ligand-receptor recognition and the importance of considering receptor flexibility, a phenomenon that MD simulations are well-suited to explore. nih.govacs.org MD simulations have also been used to study how the binding of antagonists like aprepitant induces conformational changes in the receptor that lead to a long-lasting inhibition of its activation. mdpi.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aprepitant Derivatives and the Impact of Chemical Modifications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For aprepitant derivatives and other NK-1 antagonists, QSAR studies help to understand the impact of specific chemical modifications on receptor affinity and to predict the activity of novel compounds.
Various QSAR studies have been performed on series of NK-1 receptor antagonists. ijsrset.com These models typically use physicochemical descriptors (like hydrophobicity, polarity, and molar refractivity) and topological indices to build a mathematical equation that relates these properties to biological activity (e.g., IC50 values). ijsrset.com For example, one QSAR study on NK-1 antagonists suggested that denser, bulkier, and more polar substituents with more vertices positively influence activity, while hydrophobicity (LogP) has a negative influence. ijsrset.com
More advanced techniques like 4D-QSAR have also been applied. acs.org This method allows for the representation of ligands in multiple conformations, orientations, and protonation states, simulating induced-fit effects at the receptor. A 4D-QSAR study on a set of NK-1 antagonists yielded a highly predictive model (cross-validated r² = 0.887), demonstrating its ability to handle the conformational flexibility inherent in these molecules. acs.org
The data from SAR studies provide the foundation for QSAR models. For instance, modifying the linker attached to the aprepitant scaffold has a significant impact on binding affinity, as shown by the varying IC50 values of different conjugates. nih.gov This type of data is crucial for developing robust QSAR models that can guide the rational design of more potent derivatives.
| Compound | Linker Type | IC50 (µM) | Reference |
|---|---|---|---|
| Aprepitant (Parent) | N/A | 0.1284 | nih.gov |
| Conjugate 5A | Ethylamine | 6.2 | nih.gov |
| Conjugate 5B | Propylamine | 0.69 | nih.gov |
| Conjugate 5C | Butylamine | 1.8 | nih.gov |
| Conjugate 5D | Acylhydrazine | ~2.5 | nih.gov |
| Conjugate 5E | N-aminoethylacetamide | ~2.5 | nih.gov |
Prediction of Molecular Properties and Interactions via Quantum Chemical Calculations (Conceptual for the Compound Class)
Quantum chemical calculations offer a higher level of theory compared to the classical mechanics used in most docking and MD simulations. These methods solve approximations of the Schrödinger equation to describe the electronic structure of molecules, providing highly accurate predictions of various molecular properties. nih.govnih.gov While specific quantum chemical studies on 4-Defluoro-4-(p-fluorophenyl)aprepitant are not prevalent in the literature, the conceptual application of these methods to the aprepitant class of compounds is clear.
Methods like Density Functional Theory (DFT) can be used to calculate a range of properties crucial for ligand-receptor interactions. nih.gov These include:
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is fundamental for understanding electrostatic interactions, such as hydrogen bonding, with the receptor.
Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining a molecule's reactivity and its ability to participate in charge-transfer interactions.
Conformational Energies: Quantum calculations can provide very accurate relative energies between different conformers of a flexible molecule like aprepitant, helping to identify the most stable, low-energy shapes that are likely to be relevant for binding. nih.gov
Reaction Energetics: These methods can be used to model reaction pathways and calculate activation energies, which is valuable for understanding the metabolic stability of drug candidates. acs.org
By providing a detailed and accurate picture of a molecule's electronic properties, quantum chemical calculations can complement classical modeling methods, offering deeper insights into the specific interactions that drive binding affinity and selectivity for aprepitant-like compounds. nih.gov
Virtual Screening and Library Design Strategies Based on the Aprepitant Scaffold
The aprepitant structure serves as a valuable "scaffold" or core chemical framework for the discovery of new NK-1 receptor antagonists. Virtual screening and library design are key computational strategies that leverage this scaffold to identify novel, potent, and potentially patentable compounds. nih.govdntb.gov.ua
Virtual Screening involves the computational screening of large compound libraries against a target. This can be done using either ligand-based or structure-based methods. nih.gov A ligand-based screen might search a database for molecules that are similar to aprepitant in terms of 2D fingerprints or 3D shape. nih.gov A structure-based virtual screen would involve docking millions of compounds into the NK-1 receptor's binding site to identify those with the best predicted binding scores. nih.gov This approach has been successfully used to screen libraries of FDA-approved drugs to identify new potential NK-1R antagonists. nih.gov
Library Design focuses on creating smaller, more focused collections of compounds that are more likely to be active against a specific target. dntb.gov.ua Starting with the aprepitant scaffold, new libraries can be designed by systematically modifying its constituent parts. For example, a "scaffold-focused" virtual screen can be performed where libraries are first filtered based on their core structure before full-molecule similarity searching or docking is performed. nih.gov This enhances the potential for "scaffold hopping"—finding new core structures that maintain the key interactions of the original ligand. nih.govresearchgate.net
Strategies for library design include:
Combinatorial Enumeration: Creating a virtual library by combining different building blocks (R-groups) at various points on the aprepitant scaffold. nih.gov
Fragment-Based Design: Using smaller molecular fragments that are known to bind to the target and then growing or linking them to build novel molecules based on the aprepitant framework. elsevierpure.comyoutube.com
Target-Focused Libraries: Designing libraries with a bias towards physicochemical properties known to be favorable for a specific target class, such as G-protein coupled receptors (GPCRs). dntb.gov.ua
These in silico strategies significantly accelerate the early stages of drug discovery by prioritizing the synthesis and testing of compounds with the highest probability of success, making the search for improved aprepitant analogs more efficient and cost-effective. nih.gov
In Vitro Biotransformation and Metabolic Stability Investigations
Characterization of Metabolic Pathways in Liver Microsomes and Hepatocytes (In Vitro) for Aprepitant (B1667566) and Analogs
Aprepitant undergoes extensive hepatic metabolism, a process that has been characterized using in vitro systems such as liver microsomes and hepatocytes. nih.govnih.gov The primary metabolic pathways identified for aprepitant involve oxidation of the morpholine (B109124) ring and its side chains. researchgate.net Key reactions include N-dealkylation, O-dealkylation, and subsequent oxidation. nih.govclinpgx.org Glucuronidation has also been identified as an important phase II metabolic pathway for aprepitant in preclinical species and is catalyzed by UGT1A4, UGT1A3, and UGT1A8 in humans. nih.govresearchgate.net
In studies with human liver microsomes, the metabolism of aprepitant is predominantly mediated by the cytochrome P450 (CYP) enzyme system. drugbank.commedicine.com Specifically, CYP3A4 is the major enzyme responsible for its biotransformation, with minor contributions from CYP1A2 and CYP2C19. drugbank.commedicine.com Research using recombinant P450s has shown that CYP3A4 can catalyze both N- and O-dealkylation reactions, whereas CYP1A2 and CYP2C19 primarily yield O-dealkylation products. clinpgx.org
For 4-Defluoro-4-(p-fluorophenyl)aprepitant, it is highly probable that it follows similar metabolic pathways to aprepitant due to its structural similarity. The core morpholine ring and the triazolone moiety, which are sites of metabolism in aprepitant, remain unchanged. Therefore, N-dealkylation and oxidation of the morpholine ring are expected to be significant metabolic routes for this analog as well. The introduction of a fluorine atom to create a p-fluorophenyl group may introduce a new site for metabolism, potentially leading to hydroxylated metabolites on that aromatic ring. The substitution of fluorine can sometimes block metabolism at a particular site, potentially altering the primary sites of metabolic attack compared to the parent compound. annualreviews.org
Identification and Structural Elucidation of Metabolites via High-Resolution Mass Spectrometry (In Vitro)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been instrumental in identifying and quantifying aprepitant and its metabolites in various biological matrices. nih.govresearchgate.net In human plasma, at least seven weakly active metabolites of aprepitant have been identified. researchgate.netdrugbank.com The major metabolites result from the oxidative processes mentioned previously, including products of N- and O-dealkylation. nih.gov In studies on rats and dogs, metabolites resulting from the opening of the morpholine ring have also been detected. nih.gov Furthermore, two polar carboxylic acids, 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid, were found as major urinary metabolites in these animal models, indicating cleavage of the ether linkage. nih.gov
Given the conserved core structure, it is anticipated that high-resolution mass spectrometry would identify a similar profile of metabolites for 4-Defluoro-4-(p-fluorophenyl)aprepitant, including N-dealkylated and O-dealkylated products. However, the altered fluorination pattern would result in metabolites with different mass-to-charge ratios. The presence of the p-fluorophenyl group may lead to the formation of hydroxylated-p-fluorophenyl metabolites. The table below summarizes the known major in vitro metabolites of aprepitant.
Table 1: Known In Vitro Metabolites of Aprepitant
| Metabolite Type | Description |
|---|---|
| N-dealkylated metabolite | Resulting from the removal of the triazolone-methyl group. |
| O-dealkylated metabolites | Resulting from the cleavage of the ether linkage. |
| Morpholine ring oxidation products | Hydroxylated metabolites on the morpholine ring. |
This table is based on the metabolic profile of aprepitant.
Enzyme Kinetics of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP1A2, CYP2C19) Involved in In Vitro Metabolism
Aprepitant is not only a substrate but also a dose-dependent inhibitor and an inducer of CYP3A4. drugs.comnjmonline.nl It acts as a moderate inhibitor of CYP3A4. clinpgx.orgnih.gov In vitro studies with human liver microsomes have determined the inhibitory constants (Ki) and IC50 values of aprepitant for various CYP isoforms. clinpgx.org Aprepitant shows moderate inhibition of CYP3A4, with Ki values of approximately 10 µM for midazolam 1'- and 4-hydroxylation. clinpgx.org It is a very weak inhibitor of CYP2C9 and CYP2C19, with Ki values of 108 µM and 66 µM, respectively. clinpgx.org No significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2D6, and CYP2E1 has been observed. clinpgx.org Aprepitant also demonstrates induction of CYP2C9. drugs.comnih.gov
Due to its structural similarity to aprepitant, 4-Defluoro-4-(p-fluorophenyl)aprepitant is likely to exhibit a similar profile of interaction with CYP450 enzymes. It is expected to be a substrate and a moderate inhibitor of CYP3A4. The specific kinetic parameters (Ki, IC50) may differ due to the altered electronic and steric properties resulting from the change in the fluorination pattern. Such alterations can influence the binding affinity of the compound to the active site of the enzymes.
Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Aprepitant
| CYP Isoform | Substrate | Inhibition Potency | Ki (µM) | IC50 (µM) |
|---|---|---|---|---|
| CYP3A4 | Midazolam (1'- and 4-hydroxylation) | Moderate | ~10 | - |
| CYP2C9 | Warfarin (7-hydroxylation) | Very Weak | 108 | - |
| CYP2C19 | S-mephenytoin (4'-hydroxylation) | Very Weak | 66 | - |
| CYP1A2 | - | No significant inhibition | - | >70 |
| CYP2B6 | - | No significant inhibition | - | >70 |
| CYP2C8 | - | No significant inhibition | - | >70 |
| CYP2D6 | - | No significant inhibition | - | >70 |
| CYP2E1 | - | No significant inhibition | - | >70 |
Data derived from studies on aprepitant. clinpgx.org
P-glycoprotein and Other Transporter Interactions in Cellular Systems (In Vitro)
P-glycoprotein (P-gp), an efflux transporter, plays a role in the disposition of many drugs. tg.org.au While aprepitant is a substrate for P-gp, it is considered unlikely to have clinically significant interactions with other drugs that are P-gp substrates. drugs.com A clinical drug interaction study showed a lack of interaction between aprepitant and digoxin, a classic P-gp substrate. drugs.com
Given that the core structure of 4-Defluoro-4-(p-fluorophenyl)aprepitant is largely identical to that of aprepitant, it is plausible that this analog would also be a substrate for P-glycoprotein. The extent of this interaction would need to be confirmed through specific in vitro transporter assays using cellular systems, such as Caco-2 cells.
Chemical Stability and Degradation Pathways Under Various In Vitro Conditions
The chemical stability of a compound is a critical factor for its development. Studies on extemporaneously prepared oral liquid formulations of aprepitant have shown good physical and chemical stability. nih.gov An aprepitant oral suspension was found to be stable for at least 90 days when refrigerated. nih.gov When stored at room temperature (23°C), a 10% loss of aprepitant was observed within 66 to 85 days. nih.gov Aprepitant is a crystalline solid that is poorly soluble in water. nih.gov Solid dispersion technologies have been explored to enhance its dissolution rate and have shown good stability. acs.orgmdpi.com
The chemical stability of 4-Defluoro-4-(p-fluorophenyl)aprepitant is expected to be similar to that of aprepitant under standard in vitro conditions, as the core structure responsible for its general stability is maintained. The alteration in the fluorination pattern could subtly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could have a minor effect on its degradation profile under specific stress conditions (e.g., extreme pH or oxidative stress). The introduction of fluorine can sometimes enhance metabolic stability. nih.govnih.gov However, detailed stability studies would be required to fully characterize the degradation pathways of 4-Defluoro-4-(p-fluorophenyl)aprepitant.
Advanced Analytical Methodologies for Research and Characterization of 4 Defluoro 4 P Fluorophenyl Aprepitant
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and establishing impurity profiles of active pharmaceutical ingredients (APIs) and their related substances. For 4-Defluoro-4-(p-fluorophenyl)aprepitant, which is an impurity of aprepitant (B1667566), methods are developed to ensure robust separation from the main compound and other related impurities. nih.govsynzeal.com
Reverse-phase HPLC (RP-HPLC) is the most common approach. Method development focuses on optimizing stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve high resolution and sensitivity. A typical method involves a C18 or C8 column, with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile. researchgate.netgoogle.com The use of gradient elution is often necessary to resolve closely related impurities within a reasonable timeframe. Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, establishing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.net For instance, a validated UPLC method for aprepitant and its impurities reported a limit of detection that ensures even trace amounts of impurities are reliably identified.
The table below summarizes typical HPLC conditions used for the analysis of aprepitant and its impurities, which are applicable to 4-Defluoro-4-(p-fluorophenyl)aprepitant.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Xterra RP-18, 250 mm x 4.6 mm, 5 µm researchgate.net | WondaSil C18 Superb, 250mm x 4.6 mm, 5 µm google.com | HSS C18, 100 x 2.1mm, 1.8µ (UPLC) |
| Mobile Phase | A: Phosphate bufferB: Acetonitrile google.com | A: 0.01M Potassium dihydrogen phosphateB: Acetonitrile (50:50 v/v) | A: Buffer (Tetra-n-butyl ammonium (B1175870) sulphate in water with H₃PO₄)B: Acetonitrile (50:50 v/v) |
| Flow Rate | 0.5 mL/min (for chiral separation) researchgate.net | 1.0 mL/min google.com | 0.5 mL/min |
| Detection | UV at 215 nm google.com | UV at 210 nm | Mass Spectrometer (MS) researchgate.net |
| Column Temp. | 20-35 °C google.com | 45°C | Ambient |
Mass Spectrometry (MS/MS) Techniques for Structural Confirmation and Quantification in Complex Matrices
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the definitive structural confirmation of 4-Defluoro-4-(p-fluorophenyl)aprepitant. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The exact mass of 4-Defluoro-4-(p-fluorophenyl)aprepitant (C₂₉H₂₅F₇N₄O₃) is calculated to be 610.18148781 Da. nih.gov
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. By inducing fragmentation of the protonated molecule [M+H]⁺, a unique fingerprint spectrum is produced. This spectrum, which reveals the structure of different parts of the molecule, is compared against the known structure or reference standards for unambiguous identification.
Furthermore, LC-MS/MS is the gold standard for quantifying low levels of aprepitant and its analogs in complex biological matrices, such as plasma. nih.gov These bioanalytical methods are characterized by high selectivity and sensitivity, achieved through Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for the analyte and a suitable internal standard (often a stable isotope-labeled version of the analyte). This allows for accurate quantification even in the presence of interfering substances from the matrix. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete and detailed structural elucidation of organic molecules like 4-Defluoro-4-(p-fluorophenyl)aprepitant. ¹H and ¹³C NMR spectra reveal the connectivity of atoms within the molecule, while advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) establish correlations between different nuclei to piece together the entire molecular framework.
Given the presence of seven fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally valuable tool. nih.gov ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it unlikely for signals to overlap. nih.govdiva-portal.org Studies on aprepitant have shown that ¹⁹F NMR can be used to probe the local environment of the fluorine-containing groups, such as the bis(trifluoromethyl)phenyl and the fluorophenyl moieties. nih.govnih.gov The chemical shifts of the fluorine atoms are highly sensitive to the molecule's conformation and its interactions within a biological system, such as a receptor binding pocket. nih.gov
Aprepitant has three stereogenic centers, leading to eight possible stereoisomers. researchgate.net NMR, particularly using chiral shift reagents or through the analysis of nuclear Overhauser effects (NOE), plays a critical role in determining the relative and absolute stereochemistry of the molecule, which is crucial for its biological activity.
Spectroscopic Techniques (UV-Vis, IR) for Physico-chemical Characterization in Research
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques used for the routine physico-chemical characterization of pharmaceutical compounds.
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV spectrum of aprepitant in methanol (B129727) shows a primary absorption maximum around 210 nm, which is characteristic of the chromophores present in the molecule. This property is frequently used for quantitative analysis in HPLC detection. While not providing extensive structural detail, UV-Vis spectroscopy is a simple and robust method for quantitative measurements and for confirming the presence of the key chromophoric systems.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 4-Defluoro-4-(p-fluorophenyl)aprepitant. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations. For aprepitant and its analogs, key characteristic peaks include:
C=O stretch: ~1703 cm⁻¹ (from the triazolone ring) nih.gov
C=C stretch: ~1510 cm⁻¹ (from the aromatic rings) nih.gov
C-F stretch: ~1288 cm⁻¹ (from the trifluoromethyl groups) nih.govscispace.com
Attenuated Total Reflectance (ATR)-FTIR has been shown to be a rapid and powerful technique for identifying and even quantifying different polymorphic forms of aprepitant, demonstrating its utility in solid-state characterization. scispace.comnih.gov
| Spectroscopic Technique | Application | Typical Findings for Aprepitant Analogs | Reference |
| UV-Vis Spectroscopy | Quantitative analysis, chromophore identification | λmax ~210 nm in methanol | |
| Infrared (IR) Spectroscopy | Functional group identification, molecular fingerprinting | C=O stretch (~1703 cm⁻¹), C-F stretch (~1288 cm⁻¹) | nih.gov |
Development and Validation of Bioanalytical Methods for In Vitro Studies of Aprepitant Analogs
The investigation of aprepitant analogs like 4-Defluoro-4-(p-fluorophenyl)aprepitant in biological systems, such as in vitro metabolism or receptor binding assays, necessitates the development and validation of sensitive and specific bioanalytical methods. The goal is to accurately measure the concentration of the analyte in a biological matrix (e.g., plasma, cell lysates, or microsomal preparations).
LC-MS/MS is the predominant technology for these applications due to its superior sensitivity and selectivity. nih.gov The development process involves:
Method Optimization: Selecting an appropriate internal standard (IS), optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), and refining chromatographic and mass spectrometric conditions. nih.gov
Method Validation: A rigorous validation process is conducted to demonstrate the method's reliability. This includes assessing specificity, linearity, range, accuracy, precision (intra-day and inter-day), recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.govnih.gov
These validated methods are crucial for establishing structure-activity relationships and understanding the pharmacokinetic properties of new aprepitant analogs during early-stage research. nih.gov
Quality Control and Reference Standard Characterization for Research Materials
The quality and purity of research materials are paramount for obtaining reliable and reproducible scientific data. For 4-Defluoro-4-(p-fluorophenyl)aprepitant, which may be synthesized as an analytical standard or encountered as a process impurity, rigorous quality control (QC) is essential.
Reference Standard Characterization: A primary reference standard for 4-Defluoro-4-(p-fluorophenyl)aprepitant must be thoroughly characterized to confirm its identity and establish its purity. This involves a comprehensive application of the analytical techniques described previously:
Identity Confirmation: Confirmed using MS for molecular weight, NMR for detailed structure, and IR for a characteristic fingerprint. nih.govnih.govscispace.com
Purity Assessment: HPLC is used to determine purity and identify any other related substances. researchgate.netgoogle.com Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified standard. diva-portal.org
Physico-chemical Properties: Techniques like DSC (Differential Scanning Calorimetry) may be used to determine melting point and identify polymorphic forms. nih.gov
Pharmacopoeias like the USP and BP provide well-characterized reference standards for aprepitant and its specified impurities, which serve as the benchmark for quality control testing. sigmaaldrich.comsigmaaldrich.com The use of stable isotope-labeled standards, such as [¹³C₆]-Aprepitant, is also common, particularly as internal standards in quantitative mass spectrometry-based assays. schd-shimadzu.com
Future Research Directions and Applications in Chemical Biology
Potential as a Pharmacological Tool or Chemical Probe for Neurokinin-1 Receptor Research
Aprepitant (B1667566) is a highly selective and potent antagonist of the human neurokinin-1 (NK1) receptor, making it an excellent chemical probe for studying this receptor's function. chemicalprobes.orgnih.gov Chemical probes are essential for validating biological targets and dissecting cellular pathways. The utility of aprepitant as a probe stems from its high binding affinity and selectivity against other neurokinin receptors, such as NK2 and NK3. chemicalprobes.org
Future research would involve the detailed characterization of 4-Defluoro-4-(p-fluorophenyl)aprepitant to determine if it retains or exceeds these desirable properties. Its potential as a pharmacological tool hinges on its own binding affinity and selectivity profile. By comparing its activity to that of aprepitant, researchers can gain insights into the specific molecular interactions between the ligand and the NK1 receptor. Such studies are crucial for mapping the receptor's binding pocket and understanding the structural requirements for antagonism.
Table 1: In Vitro Activity of Aprepitant at Neurokinin Receptors
| Receptor | Species | Assay Type | Potency (IC₅₀) |
|---|---|---|---|
| NK1 | Human | Substance P displacement | 0.1 nM |
| NK1 | Ferret | Substance P displacement | 0.7 nM |
| NK1 | Rat | Substance P displacement | 4.0 nM |
| NK2 | Human | Substance P displacement | 4500 nM |
| NK3 | Human | Substance P displacement | 300 nM |
Data sourced from The Chemical Probes Portal. chemicalprobes.org
Exploration of Off-Target Interactions and Polypharmacology (In Vitro) for Related Compounds
While aprepitant is selective for the NK1 receptor, it is known to interact with metabolic enzymes, primarily the cytochrome P450 (CYP) family. It is extensively metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. drugbank.comnih.govnih.gov Furthermore, aprepitant acts as a moderate inhibitor of CYP3A4 and an inducer of CYP2C9, leading to a significant potential for drug-drug interactions. nih.govnjmonline.nlnjmonline.nl
The structural modification in 4-Defluoro-4-(p-fluorophenyl)aprepitant—the substitution of a fluorine atom with a p-fluorophenyl group—could alter these off-target interactions. A critical area of future research is to conduct in vitro assays to profile the inhibitory and inductive effects of this analog on a panel of CYP enzymes. Understanding its polypharmacology is essential, as a modified off-target profile could lead to an improved safety profile with fewer drug interactions compared to the parent compound.
Table 2: Metabolic and Interactive Profile of Aprepitant
| Enzyme | Role/Interaction | Implication |
|---|---|---|
| CYP3A4 | Primary metabolizing enzyme drugbank.comnih.govnih.gov | Determines elimination rate |
| Moderate inhibitor njmonline.nlnjmonline.nl | Potential to increase levels of other CYP3A4 substrates (e.g., some chemotherapies, opioids) nih.govnjmonline.nl | |
| CYP1A2 | Minor metabolizing enzyme drugbank.comnih.gov | Minor metabolic pathway |
| CYP2C19 | Minor metabolizing enzyme drugbank.comnih.gov | Minor metabolic pathway |
| CYP2C9 | Inducer nih.govnjmonline.nl | Potential to decrease levels of CYP2C9 substrates (e.g., warfarin) nih.gov |
Design of Next-Generation Aprepitant Analogs Based on Insights from Modified Structures
The development of aprepitant itself was the result of extensive structure-activity relationship (SAR) studies aimed at improving the properties of earlier lead compounds. wikipedia.org Modern drug design relies on detailed structural information. Crystal structures of aprepitant bound to the NK1 receptor have revealed key interactions, such as an edge-to-π interaction with residue F264, which is critical for its high selectivity. nih.gov
Studying how the modifications in 4-Defluoro-4-(p-fluorophenyl)aprepitant affect its binding affinity, selectivity, and functional activity provides invaluable data for SAR. This knowledge can be directly applied to the rational design of new analogs. For instance, if the biphenyl (B1667301) moiety of this analog confers enhanced or novel interactions within the binding pocket, this structural motif could be incorporated into future designs to create agents with higher potency, improved selectivity, or a more desirable pharmacokinetic profile.
Role in Ligand-Based Drug Design Strategies for Related Receptor Systems or Pathways
Ligand-based drug design uses the knowledge of active molecules to develop new ones, often in the absence of a high-resolution receptor structure. The aprepitant scaffold has proven to be a highly effective template for NK1 receptor antagonism. nih.gov
The analysis of analogs like 4-Defluoro-4-(p-fluorophenyl)aprepitant contributes to building more sophisticated pharmacophore models. These models define the essential structural features required for biological activity. By understanding how the addition of a fluorophenyl group impacts activity, computational chemists can refine their models. These refined models can then be used in virtual screening campaigns to identify novel scaffolds for the NK1 receptor or even be adapted for related G protein-coupled receptor (GPCR) targets that may share similar ligand recognition patterns.
Contribution to the Fundamental Understanding of Receptor-Ligand Recognition and Drug Metabolism in the Aprepitant Class
From a metabolic standpoint, aprepitant undergoes extensive metabolism. researchgate.net Identifying and characterizing its metabolites and related impurities, such as 4-Defluoro-4-(p-fluorophenyl)aprepitant, is crucial for building a complete picture of its biotransformation. This knowledge helps in predicting potential metabolic liabilities of new analogs and contributes to the broader understanding of how small structural changes can influence drug metabolism and disposition.
Table 3: Pharmacokinetic Properties of Aprepitant
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~60-65% drugbank.comresearchgate.net |
| Peak Plasma Concentration (Tmax) | ~4 hours nih.govresearchgate.net |
| Plasma Protein Binding | >95% drugbank.comnih.gov |
| Volume of Distribution (Vss) | ~70 L nih.govnih.gov |
| Elimination Half-life | 9-13 hours youtube.comyoutube.com |
| Primary Metabolism | Hepatic, via CYP3A4 drugbank.comnih.gov |
Synthesis of Radiolabeled Analogs for Preclinical Imaging or Receptor Occupancy Studies
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of drug-target engagement in the brain. Studies using PET have demonstrated that aprepitant crosses the blood-brain barrier and achieves high levels of NK1 receptor occupancy. nih.govresearchgate.net These studies often employ radiolabeled versions of NK1 receptor ligands, such as [18F]FE-SPA-RQ, to visualize and quantify the receptors. nih.gov
The presence of fluorine atoms in the aprepitant structure makes it and its analogs prime candidates for radiolabeling with fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting isotope. A significant future direction would be the synthesis of [¹⁸F]4-Defluoro-4-(p-fluorophenyl)aprepitant. This novel radiotracer could then be used in preclinical PET imaging studies. Its utility would be to measure NK1 receptor density and occupancy, potentially offering different pharmacokinetic or binding properties compared to existing radioligands, which could be advantageous for certain research applications.
Q & A
Q. How to validate the compound’s metabolic pathways when standard hepatocyte models lack relevance?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
